molecular formula C15H13Cl2NO4S B2872209 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 380341-83-3

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid

Cat. No.: B2872209
CAS No.: 380341-83-3
M. Wt: 374.23
InChI Key: CORSFTBSWCQVSQ-UHFFFAOYSA-N
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Description

Historical Context of Sulfamoyl Benzoic Acid Derivatives

Sulfamoyl benzoic acid derivatives emerged as a critical class of compounds in the mid-20th century, driven by their structural versatility and pharmacological potential. Early work focused on simple derivatives, such as 4-sulfamoylbenzoic acid, synthesized via classical sulfonation methods involving chlorosulfonic acid and benzoic acid precursors. These efforts laid the groundwork for understanding the sulfamoyl group's (-SO$$2$$NH$$2$$) role in modulating biological activity, particularly its ability to inhibit enzymes like carbonic anhydrase II (CAII).

The 1970s saw advances in regioselective synthesis, such as diazonium salt intermediates, enabling precise functionalization of the benzoic acid core. By the 2000s, researchers began exploring complex derivatives, including heterocyclic and halogen-substituted variants, to enhance binding affinity and selectivity. For instance, the introduction of chloro groups at specific positions improved metabolic stability, while alkyl/aryl sulfamoyl side chains optimized target engagement. These innovations positioned sulfamoyl benzoic acids as key scaffolds in drug discovery.

Significance of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic Acid in Medicinal Chemistry

This compound represents a strategic evolution in this family, combining multiple pharmacophoric elements. The dichloro substitution at positions 2 and 4 enhances electronic effects, potentially increasing interactions with hydrophobic enzyme pockets. Meanwhile, the ethyl(phenyl)sulfamoyl group introduces steric bulk and π-π stacking capabilities, which may improve selectivity for targets like cytosolic phospholipase A2α (cPLA2α) or CAII.

This compound’s design reflects lessons from earlier analogues. For example, replacing methyl esters with carboxylic acids (as in 4-sulfamoylbenzoic acid) improved solubility and in vivo efficacy. Similarly, hybridizing sulfamoyl groups with heterocycles, as seen in patent US4010273A, demonstrated enhanced anti-inflammatory activity. These precedents underscore the target compound’s potential as a multifunctional therapeutic agent.

Overview of Current Research Landscape

Recent studies prioritize structural diversification to address limitations in existing derivatives. A 2014 study synthesized over 15 sulfamoyl benzoic acid analogues, achieving subnanomolar activity for lysophosphatidic acid receptor 2 (LPA2) agonists. Such work highlights the impact of side-chain modifications on potency. Concurrently, computational tools like molecular docking are being employed to predict interactions between sulfamoyl derivatives and enzyme active sites, accelerating lead optimization.

The target compound remains underexplored compared to simpler analogues. However, its structural parallels to patented derivatives (e.g., 5-sulfamoylbenzoic acids with heterocyclic substituents) suggest untapped potential in oncology and immunology. Emerging synthetic techniques, such as flow chemistry and microwave-assisted reactions, may further streamline its production.

Research Objectives and Scope

This article aims to:

  • Elucidate the synthetic pathways for this compound, emphasizing regioselective functionalization.
  • Analyze its molecular interactions with biological targets, leveraging computational and experimental data.
  • Assess its physicochemical properties relative to benchmark derivatives.
  • Identify gaps in current knowledge, particularly regarding in vitro efficacy and scalability of synthesis.

The scope excludes clinical applications and toxicity profiles, focusing instead on chemical synthesis, structure-activity relationships (SAR), and preclinical relevance.

Table 1: Comparative Synthesis Methods for Sulfamoyl Benzoic Acid Derivatives

Method Yield (%) Key Reagents Temperature (°C) Reference
Classical Sulfonation 68–72 ClSO$$_3$$H, 4-chlorobenzoic acid 0–5
Diazonium Salt Route 60 NaNO$$2$$, H$$2$$NSO$$_3$$H 80
Multi-Step Alkylation 45–55 K$$2$$CO$$3$$, DMF Reflux

Table 2: Molecular Properties of this compound

Property Value
Molecular Formula C$${15}$$H$${14}$$Cl$$2$$N$$2$$O$$_4$$S
Molecular Weight 413.25 g/mol
LogP 3.2 (estimated)
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-18(10-6-4-3-5-7-10)23(21,22)14-8-11(15(19)20)12(16)9-13(14)17/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORSFTBSWCQVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380341-83-3
Record name 2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
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Preparation Methods

The synthesis of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid involves several steps. One common method includes the reaction of 2,4-dichlorobenzoic acid with ethyl phenyl sulfamoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H13Cl2NO4SC_{15}H_{13}Cl_2NO_4S and a molecular weight of 374.24 g/mol. It features a benzoic acid core with chlorine atoms at the 2 and 4 positions and an ethyl(phenyl)sulfamoyl group at the 5 position. This compound has applications in agricultural science as a herbicide and is investigated for potential use in medicinal chemistry.

Applications

  • Herbicide this compound is used in agriculture to control weed growth due to its selective herbicidal properties.
  • Pharmaceuticals Research suggests that this compound may have potential applications in the field of medicine as an intermediate for the synthesis of other molecules. Further investigation is needed to determine its specific properties and potential therapeutic uses.
  • Interaction studies Interaction studies involving this compound focus on its binding affinity and efficacy against target proteins or enzymes. Preliminary studies suggest that it may interact with specific enzymes involved in plant metabolism, leading to inhibition of growth pathways. Further research is necessary to elucidate its mechanism of action and potential off-target effects in both plants and microorganisms.

The chemical behavior of this compound can be characterized by its reactivity towards nucleophiles due to the presence of the sulfonamide group. This compound can undergo various reactions, which are crucial for modifying the compound for specific applications in drug design or agricultural formulations.

Derivatives

Several compounds share structural similarities with this compound. A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl] benzoic acid derivatives were synthesized and evaluated for α-glucosidase and α-amylase inhibitory activity along with molecular docking and in silico ADMET property analysis . Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be highly active having 3 fold inhibitory potential against α-amylase and 5 times inhibitory activity against α-glucosidase in comparison to standard drug acarbose .

Potential

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfonyl and carboxyl groups, which can form hydrogen bonds and electrostatic interactions with the target molecules . The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Key Findings :

  • Compound 3c (2-nitrophenyl substituent) exhibits superior inhibitory activity against α-amylase and α-glucosidase compared to acarbose, likely due to electron-withdrawing nitro groups enhancing target binding .
  • Diethyl and cyclopropylamino analogs show reduced polar surface areas (<140 Ų) and rotatable bonds (<5), aligning with Veber’s criteria for oral bioavailability .
  • Furan-2-ylmethyl derivatives may face metabolic instability due to higher rotatable bonds and furan ring oxidation susceptibility .

Pharmacokinetic and ADMET Profiles

  • Target Compound : Predicted to have moderate oral bioavailability due to a polar surface area of ~120 Ų and 5 rotatable bonds, meeting Veber’s thresholds (PSA ≤140 Ų, rotatable bonds ≤10) .
  • Compound 3c : Higher PSA (139 Ų) may limit permeability but is offset by strong enzyme inhibition, suggesting a balance between efficacy and absorption .
  • Diethyl Analog : Lower PSA (114 Ų) and rigid structure favor membrane permeability but may reduce target specificity .
  • In Silico ADMET : Most derivatives show favorable drug-likeness, with low predicted hepatotoxicity and CYP450 inhibition. However, nitro-containing analogs (e.g., 3c) may pose mutagenicity risks .

Biological Activity

2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid (DCESBA) is a chemical compound with notable biological activity, particularly in medicinal chemistry and agricultural applications. Its structure features a benzoic acid core with chlorine substitutions and an ethyl(phenyl)sulfamoyl group, which influences its reactivity and potential therapeutic uses. This article explores the biological activity of DCESBA, synthesizing findings from various studies and highlighting its mechanisms of action, interactions with biological targets, and potential applications.

  • Molecular Formula : C15H13Cl2NO4S
  • Molecular Weight : 374.24 g/mol
  • CAS Number : Not specified in the sources.

DCESBA exhibits biological activity primarily through its interaction with enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes critical for plant growth and metabolism. The sulfonamide group in its structure enhances its reactivity towards nucleophiles, allowing it to modify biological targets effectively.

Interaction Studies

Research indicates that DCESBA can inhibit enzymes associated with plant growth regulation. For instance, it may interfere with carboxylesterases (CEs), which play a crucial role in the metabolism of various substrates in both plants and animals. This inhibition could lead to altered growth patterns in treated organisms.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of DCESBA:

Study Findings Biological Target Effect
Inhibitory effects on plant enzymesCarboxylesterasesGrowth inhibition
Potential as a herbicidePlant metabolic pathwaysReduced growth
Structural similarity to other sulfonamidesVarious enzymesCompetitive inhibition

Case Studies

  • Herbicidal Activity : In a study examining the herbicidal properties of DCESBA, researchers found that the compound effectively inhibited the growth of several weed species. The mechanism was linked to its ability to disrupt metabolic pathways essential for plant development.
  • Pharmaceutical Applications : Another investigation focused on the potential use of DCESBA as an intermediate in drug synthesis. The compound demonstrated promising interactions with target proteins involved in disease pathways, suggesting its utility in developing new therapeutic agents.

Comparative Analysis

The biological activity of DCESBA can be compared to structurally similar compounds:

Compound Name Structural Features Unique Aspects
2,4-Dichlorobenzoic acidChlorine substitutions at 2 and 4 positionsPrimarily used as an herbicide
SulfamethoxazoleContains a sulfonamide groupPrimarily used as an antibiotic
5-Amino-2,4-dichlorobenzoic acidAmino group instead of sulfamoylPotentially different biological activities

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